
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a nitrovinyl group and a trifluoromethyl group attached to the pyridine ring. These functional groups can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-5-(2-Nitrovinyl)-2-(Trifluormethyl)pyridin umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 2-(Trifluormethyl)pyridin und einem Nitroalken.
Reaktionsbedingungen: Die Reaktion wird in der Regel unter basischen Bedingungen durchgeführt, wobei eine Base wie Kaliumcarbonat oder Natriumhydroxid verwendet wird. Die Reaktion kann auch ein Lösungsmittel wie Ethanol oder Dimethylformamid erfordern, um die Reaktion zu erleichtern.
Reaktionsmechanismus: Die Reaktion verläuft über einen nucleophilen Additions-Eliminierungsmechanismus, bei dem das Nitroalken an den Pyridinring addiert wird, gefolgt von der Eliminierung einer Abgangsgruppe, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von (E)-5-(2-Nitrovinyl)-2-(Trifluormethyl)pyridin kann großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Reinigungsmethoden wie Umkristallisation oder Chromatographie werden verwendet, um die reine Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-5-(2-Nitrovinyl)-2-(Trifluormethyl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrovinylgruppe kann oxidiert werden, um Nitroverbindungen zu bilden.
Reduktion: Die Nitrovinylgruppe kann reduziert werden, um Amine oder Hydroxylamine zu bilden.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator, Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Nucleophile sind Amine, Thiole und Alkoxide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Nitrovinylgruppe Nitroverbindungen ergeben, während die Reduktion Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
(E)-5-(2-Nitrovinyl)-2-(Trifluormethyl)pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es kann bei der Untersuchung biologischer Pfade und Enzymwechselwirkungen verwendet werden.
Industrie: Es kann bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von (E)-5-(2-Nitrovinyl)-2-(Trifluormethyl)pyridin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -pfaden. Die Nitrovinylgruppe und die Trifluormethylgruppe können die Reaktivität der Verbindung und die Bindungsaffinität zu bestimmten Zielstrukturen beeinflussen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The nitrovinyl group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(E)-5-(2-Nitrovinyl)-2-Methylpyridin: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Trifluormethylgruppe.
(E)-5-(2-Nitrovinyl)-2-Chlorpyridin: Ähnliche Struktur, aber mit einem Chloratom anstelle einer Trifluormethylgruppe.
(E)-5-(2-Nitrovinyl)-2-Phenylpyridin: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Trifluormethylgruppe.
Einzigartigkeit
(E)-5-(2-Nitrovinyl)-2-(Trifluormethyl)pyridin ist durch das Vorhandensein der Trifluormethylgruppe einzigartig, die ihre chemischen Eigenschaften, wie z. B. Lipophilie, elektronenziehende Effekte und metabolische Stabilität, deutlich beeinflussen kann. Diese Eigenschaften können es für bestimmte Anwendungen besser geeignet machen als ähnliche Verbindungen.
Eigenschaften
Molekularformel |
C8H5F3N2O2 |
|---|---|
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
5-[(E)-2-nitroethenyl]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)7-2-1-6(5-12-7)3-4-13(14)15/h1-5H/b4-3+ |
InChI-Schlüssel |
UBBCPEHVWKFVGC-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=NC=C1/C=C/[N+](=O)[O-])C(F)(F)F |
Kanonische SMILES |
C1=CC(=NC=C1C=C[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-](/img/structure/B11890395.png)
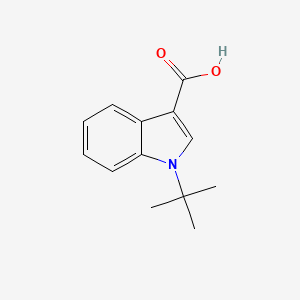
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

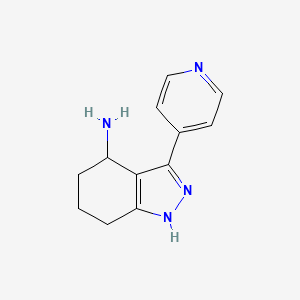
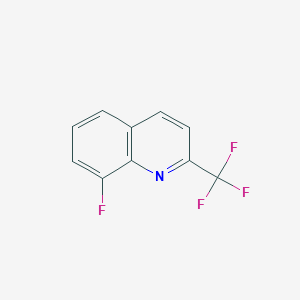
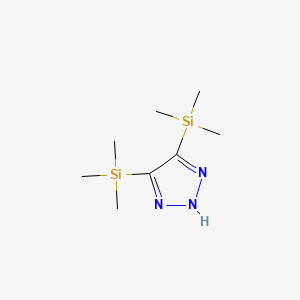
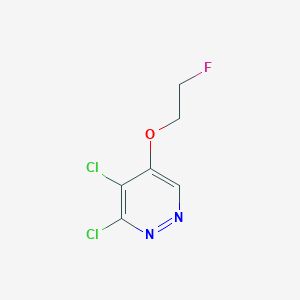
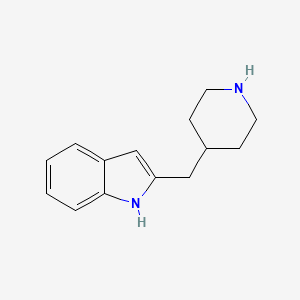
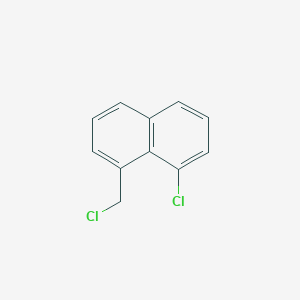
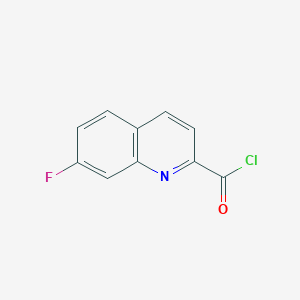
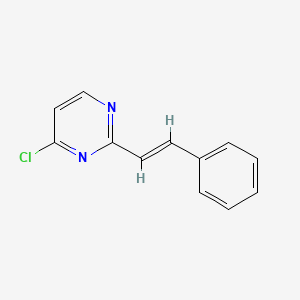
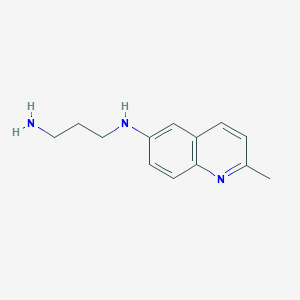
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
